N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. A benzamide moiety, modified with 2,5-dimethyl substituents, is linked via a methylene bridge to the triazolo-pyrazine ring. The ethoxy group likely enhances lipophilicity, while the 2,5-dimethylbenzamide substituent balances solubility and steric effects.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-24-17-15-21-20-14(22(15)8-7-18-17)10-19-16(23)13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUHCJVWFEDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with a suitable benzamide derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyrazine Core
Methoxy vs. Ethoxy Substitution
The closest analog is N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide (). Key differences include:
- Alkoxy Group : Methoxy (smaller, lower lipophilicity) vs. ethoxy (larger, higher lipophilicity). Ethoxy may confer better metabolic stability due to reduced oxidative susceptibility.
- Benzamide Substituent: The target compound’s 2,5-dimethylbenzamide vs. the analog’s benzothiadiazole carboxamide.
Inferred Impact : Ethoxy substitution may improve membrane permeability but could alter cytochrome P450 interactions. The dimethylbenzamide’s steric effects might reduce off-target binding compared to the planar benzothiadiazole .
Amino vs. Ethoxy Substitution
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives () replace the ethoxy group with an amino moiety. The amino group introduces hydrogen-bonding capability, critical for adenosine receptor binding. In contrast, the ethoxy group in the target compound may prioritize hydrophobic interactions over polar contacts.
Inferred Impact: Substitution at position 8 dictates target selectivity. Ethoxy likely shifts activity away from adenosine receptors (A1/A2A) toward other targets, such as kinases or metabolic enzymes .
Variations in the Benzamide Substituent
2,5-Dimethylbenzamide vs. Antioxidant-Linked Benzamides
A derivative from , N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide, features a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group. This substituent is designed for antioxidant activity via radical scavenging. In contrast, the target compound’s 2,5-dimethylbenzamide lacks hydroxyl groups but offers steric simplicity.
Inferred Impact : The tert-butyl groups in the analog improve radical stabilization but may reduce solubility. The target compound’s dimethyl groups balance lipophilicity and solubility for better pharmacokinetics .
Benzamide vs. Alkylcarboxamide Derivatives
Compounds in and , such as ω-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides , replace benzamide with flexible alkylcarboxamide chains. These derivatives prioritize interactions with enzymes involved in lipid metabolism (e.g., lipoprotein regulators).
Inferred Impact : The rigid benzamide in the target compound may favor binding to structured active sites, while alkylcarboxamides offer conformational flexibility for broader substrate compatibility .
Core Structure Modifications
Triazolo-Pyrazine vs. Pyrazolo-Triazolo-Pyrimidine Cores
describes N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide, which replaces the triazolo-pyrazine core with a pyrazolo-triazolo-pyrimidine system.
Inferred Impact : The pyrimidine extension may enhance kinase inhibition (e.g., EGFR-TK) but reduce metabolic stability due to increased complexity. The target compound’s simpler core may offer better bioavailability .
Data Table: Structural and Functional Comparison
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications.
Chemical Structure
The chemical structure of this compound features a triazolo-pyrazine core linked to a dimethylbenzamide moiety. The structural uniqueness contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activity. Specifically, this compound has been identified as a dual inhibitor of c-Met and VEGFR-2. These targets are crucial in cancer progression and angiogenesis:
| Target | Mechanism | Activity |
|---|---|---|
| c-Met | Tyrosine kinase involved in cell proliferation | Inhibition leads to reduced tumor growth |
| VEGFR-2 | Receptor involved in angiogenesis | Inhibition prevents blood vessel formation |
Studies have shown that this compound significantly reduces cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Binding : The compound binds to c-Met and VEGFR-2 receptors.
- Signal Transduction Inhibition : This binding inhibits downstream signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : The inhibition of these pathways leads to programmed cell death in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in breast cancer cell lines compared to control groups .
- In Vivo Studies : Animal models treated with this compound showed significant tumor size reduction and prolonged survival rates compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
